molecular formula C14H18ClNO2 B14376490 3,4-Dimethylphenyl (2-chloropent-1-en-1-yl)carbamate CAS No. 88309-81-3

3,4-Dimethylphenyl (2-chloropent-1-en-1-yl)carbamate

Cat. No.: B14376490
CAS No.: 88309-81-3
M. Wt: 267.75 g/mol
InChI Key: QGWDDNQHJJXRKX-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl (2-chloropent-1-en-1-yl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a carbamate group attached to a 3,4-dimethylphenyl ring and a 2-chloropent-1-en-1-yl chain, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylphenyl (2-chloropent-1-en-1-yl)carbamate typically involves the reaction of 3,4-dimethylphenyl isocyanate with 2-chloropent-1-en-1-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl (2-chloropent-1-en-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Hydroxylated derivatives or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Azides, nitriles, or other substituted derivatives.

Scientific Research Applications

3,4-Dimethylphenyl (2-chloropent-1-en-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenyl (2-chloropent-1-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylphenyl (2-chloropropyl)carbamate
  • 3,4-Dimethylphenyl (2-chlorobutyl)carbamate
  • 3,4-Dimethylphenyl (2-chlorohexyl)carbamate

Uniqueness

3,4-Dimethylphenyl (2-chloropent-1-en-1-yl)carbamate is unique due to its specific structural features, including the 2-chloropent-1-en-1-yl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88309-81-3

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

(3,4-dimethylphenyl) N-(2-chloropent-1-enyl)carbamate

InChI

InChI=1S/C14H18ClNO2/c1-4-5-12(15)9-16-14(17)18-13-7-6-10(2)11(3)8-13/h6-9H,4-5H2,1-3H3,(H,16,17)

InChI Key

QGWDDNQHJJXRKX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CNC(=O)OC1=CC(=C(C=C1)C)C)Cl

Origin of Product

United States

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